2,4,5-Trifluoro-3-methoxybenzoic acid

Catalog No.
S1489163
CAS No.
112811-65-1
M.F
C8H5F3O3
M. Wt
206.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluoro-3-methoxybenzoic acid

CAS Number

112811-65-1

Product Name

2,4,5-Trifluoro-3-methoxybenzoic acid

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

Synthesis and Characterization:

One study [] describes the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid through a multi-step process involving the nitration of 3-methoxybenzoic acid, followed by subsequent fluorination and deprotection steps. The final product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [].

Potential Applications:

While dedicated research exploring the specific applications of 2,4,5-trifluoro-3-methoxybenzoic acid is scarce, its structural features suggest potential avenues for further investigation.

  • Pharmaceutical Research: The presence of a carboxylic acid group and a trifluoromethyl moiety might hold promise for exploring its potential as a building block in drug discovery or as a functional group in pharmaceuticals due to their frequent presence in various drugs [, ].
  • Material Science: The combination of electron-withdrawing fluorine atoms and a methoxy group could potentially influence the material properties of polymers or other materials if incorporated into their structures [].
  • Organic Synthesis: The molecule's functional groups might be valuable starting materials or intermediates in various organic syntheses, allowing for the creation of more complex molecules with desired properties [].

Future Research:

Given the limited research on the specific applications of 2,4,5-trifluoro-3-methoxybenzoic acid, further investigations are necessary to explore its potential in various scientific fields. These could include:

  • Biological studies: Evaluating its potential interactions with biological systems, such as enzyme inhibition or receptor binding.
  • Material characterization: Investigating its physical and chemical properties when incorporated into different materials.
  • Computational modeling: Utilizing computational tools to predict its potential interactions with other molecules or materials.

2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic compound characterized by the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol. This compound features three fluorine atoms and a methoxy group attached to a benzoic acid structure, which significantly influences its chemical properties and reactivity. Its unique structure contributes to its applications in various fields, including chemistry, biology, and medicine .

  • Substitution Reactions: The presence of electron-withdrawing fluorine atoms allows for nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction processes under specific conditions.
  • Complex Formation: It readily forms complexes with organotin (IV) compounds.

Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and specific solvents .

The biological activity of 2,4,5-Trifluoro-3-methoxybenzoic acid is significant in enzyme interactions and metabolic pathways. Its fluorinated structure enhances binding affinity to molecular targets such as enzymes and receptors. This compound has been studied for its potential antimicrobial properties and its role as an intermediate in pharmaceutical synthesis .

Several methods exist for synthesizing 2,4,5-Trifluoro-3-methoxybenzoic acid:

  • Substitution Reactions: Traditional methods involve substituting hydrogen atoms on the benzene ring with fluorine atoms and a methoxy group using appropriate chemical reagents.
  • Defluorination Methoxylation: A more recent method utilizes tetrafluorophthalic acid in a mixed alkali system (calcium hydroxide and sodium hydroxide) followed by reaction with tributylamine in xylene or toluene. This method is noted for its mild reaction conditions and reduced side reactions compared to older methods .

The applications of 2,4,5-Trifluoro-3-methoxybenzoic acid are diverse:

  • Chemistry: It serves as a precursor for synthesizing complex organic molecules, including quinolone derivatives.
  • Biology: Used in studies of enzyme interactions and metabolic pathways.
  • Medicine: Functions as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial properties.
  • Industry: Employed in producing specialty chemicals and materials with specific properties .

Interaction studies indicate that 2,4,5-Trifluoro-3-methoxybenzoic acid can modulate various biochemical pathways due to its ability to bind effectively to molecular targets. The fluorine atoms enhance its specificity and affinity towards these targets, making it valuable for research into enzyme mechanisms and drug development .

2,4,5-Trifluoro-3-methoxybenzoic acid can be compared with other fluorinated benzoic acids:

Compound NameMolecular FormulaUnique Features
2,4,5-Trifluorobenzoic acidC7H3F3O2Lacks the methoxy group
3-Methoxybenzoic acidC8H10O3Contains no fluorine atoms
2,3,4,5-Tetrafluorobenzoic acidC7H2F4O2Contains four fluorine atoms

The unique combination of three fluorine atoms and a methoxy group in 2,4,5-Trifluoro-3-methoxybenzoic acid imparts distinct chemical and physical properties that differentiate it from these similar compounds. This uniqueness enhances its utility in specialized applications across various scientific disciplines .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Methoxy-2,4,5-trifluorobenzoic acid
2,4,5-trifluoro-3-methoxybenzoic acid

Dates

Modify: 2023-08-15

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